molecular formula C5H4BrN5 B13150181 3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13150181
M. Wt: 214.02 g/mol
InChI Key: XOUNDELSGYGIHY-UHFFFAOYSA-N
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Description

3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The presence of a bromine atom at the 3-position and an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazole-4-carboxylates with brominating agents to introduce the bromine atom at the 3-position. This is followed by cyclization with formamide or similar reagents to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted or ultrasonic-assisted techniques to enhance reaction efficiency and yield. These methods can significantly reduce reaction times and improve the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-aminopyrazolo[3,4-d]pyrimidine
  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
  • Pyrazoloadenine

Uniqueness

3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity and potential biological activities compared to its analogs. This structural modification allows for more diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-3H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9)

InChI Key

XOUNDELSGYGIHY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(N=NC2=N1)Br)N

Origin of Product

United States

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